(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone is a chemical compound with the molecular formula C17H18ClN3O and a molecular weight of 315.8 g/mol . This compound is characterized by the presence of a benzylpiperazine moiety and a chloropyridine group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperazine with 2-chloro-3-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the chloropyridine group can modulate enzyme activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone can be compared with similar compounds such as:
- (4-Benzylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone
- (4-Benzylpiperazin-1-yl)(2-bromopyridin-3-yl)methanone
- (4-Benzylpiperazin-1-yl)(2-iodopyridin-3-yl)methanone
These compounds share a similar structure but differ in the halogen substituent on the pyridine ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYRTWXHMORON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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